methanamine CAS No. 866010-06-2](/img/structure/B2901344.png)
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine, also known as TTP488, is a novel small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one to form an intermediate Schiff base, which is then reduced with sodium borohydride to yield the final product.
Starting Materials
4-chlorobenzaldehyde, 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one, sodium borohydride
Reaction
Step 1: 4-chlorobenzaldehyde is reacted with 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one in ethanol to form an intermediate Schiff base., Step 2: The Schiff base is then reduced with sodium borohydride in methanol to yield the final product, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine.
Mécanisme D'action
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine acts as a selective antagonist of the receptor for advanced glycation end products (RAGE), a transmembrane receptor that is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. By blocking the binding of RAGE to its ligands, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine can reduce neuroinflammation and promote neuroprotection.
Effets Biochimiques Et Physiologiques
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in the brain and peripheral tissues. It also promotes the expression of anti-inflammatory cytokines, such as IL-10. In addition, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine can enhance the clearance of amyloid-beta, a key pathological hallmark of Alzheimer's disease, from the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is its selectivity for RAGE, which reduces the potential for off-target effects. It is also well-tolerated and has a good safety profile. However, one of the limitations of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is its relatively low potency, which may require higher doses for therapeutic efficacy.
Orientations Futures
There are several future directions for the research and development of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential therapeutic applications of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine in other diseases, such as multiple sclerosis and traumatic brain injury. Moreover, the combination of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Finally, the development of more potent RAGE antagonists may provide new opportunities for the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is a promising small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its selective antagonism of RAGE provides a novel approach for the treatment of inflammatory and neurodegenerative diseases. Further research is warranted to optimize its synthesis, investigate its therapeutic potential in other diseases, and explore its combination with other drugs or therapies.
Applications De Recherche Scientifique
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection. In clinical trials, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been well-tolerated and showed promising results in improving cognitive function in patients with Alzheimer's disease.
Propriétés
IUPAC Name |
3-tert-butyl-N-[(4-chlorophenyl)methyl]-4-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-20(2,3)23-18(16-7-5-4-6-8-16)14-24-19(23)22-13-15-9-11-17(21)12-10-15/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWQAGXUKUBOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

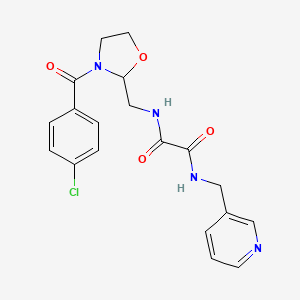
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2901273.png)
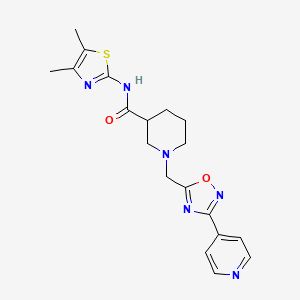
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)
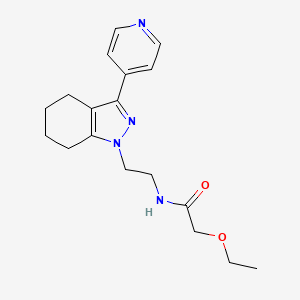
![Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride](/img/structure/B2901279.png)
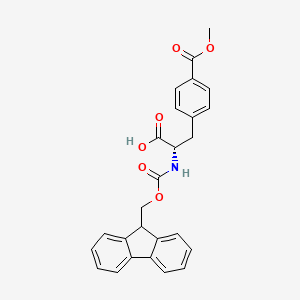
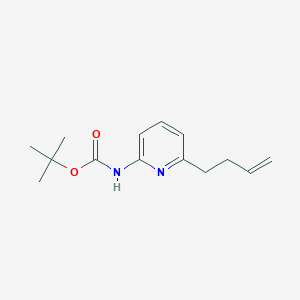
![2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)
![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)